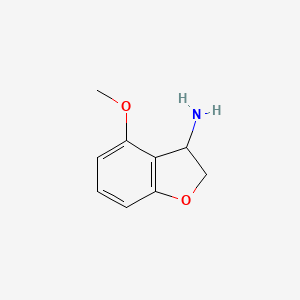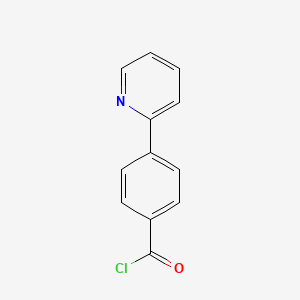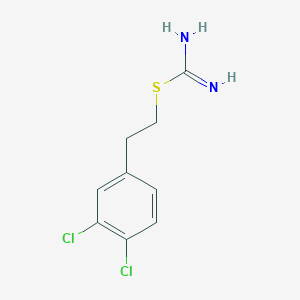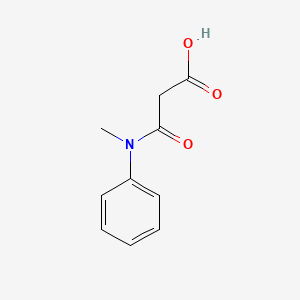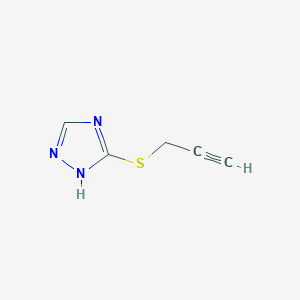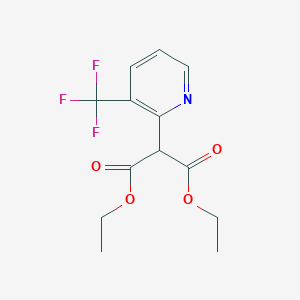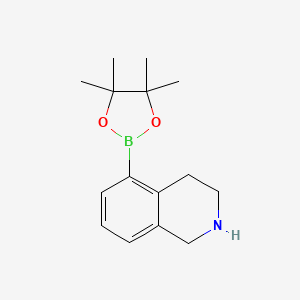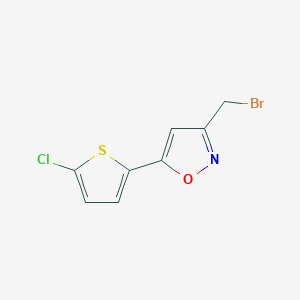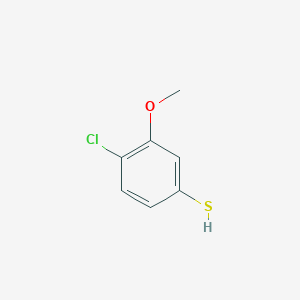
Methylnitramine
Übersicht
Beschreibung
Methylnitramine is an organic compound with the chemical formula CH₃NHNO₂ It is a primary nitramine, which means it contains a nitro group (NO₂) attached to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylnitramine can be synthesized through the nitration of dimethylurea using a mixture of sulfuric acid and nitric acid. The process involves the following steps:
- Nitration of dimethylurea with sulfuric acid and nitric acid.
- Separation of 1,3-dimethyl-1,3-dinitrourea using a suitable solvent.
- Hydrolysis of dimethyldinitrourea with hot water to yield this compound .
Industrial Production Methods
The industrial production of this compound follows a similar route to the laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methylnitramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso compounds.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: this compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitramines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methylnitramine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other nitramines and energetic materials.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitramine-based drugs.
Industry: Used in the production of explosives and propellants due to its high energy content.
Wirkmechanismus
The mechanism of action of methylnitramine involves its decomposition and isomerization reactions. The compound can undergo unimolecular isomerization and decomposition through various pathways, including:
NN Bond Fission: Breaking of the nitrogen-nitrogen bond.
Isomerization: Formation of different isomers such as CH₃NHONO and CH₃NNOOH.
HONO Elimination: Elimination of nitrous acid (HONO) from the molecule.
Vergleich Mit ähnlichen Verbindungen
Methylnitramine can be compared with other similar compounds, such as:
2,4-Dinitro-2,4-diazapentane: Another primary nitramine with similar explosive properties.
2,4-Dinitro-2,4-diazahexane: A compound with similar chemical structure and reactivity.
Dithis compound: A secondary nitramine with different stability and reactivity compared to this compound.
This compound is unique due to its specific chemical structure and the types of reactions it undergoes. Its high energy content and explosive properties make it a valuable compound for various applications in chemistry and industry.
Eigenschaften
CAS-Nummer |
88727-16-6 |
|---|---|
Molekularformel |
CH5N2O2+ |
Molekulargewicht |
77.063 g/mol |
IUPAC-Name |
hydroxy-(methylamino)-oxoazanium |
InChI |
InChI=1S/CH5N2O2/c1-2-3(4)5/h2H,1H3,(H,4,5)/q+1 |
InChI-Schlüssel |
IKBPKXKODMZKEW-UHFFFAOYSA-N |
Kanonische SMILES |
CN[N+](=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

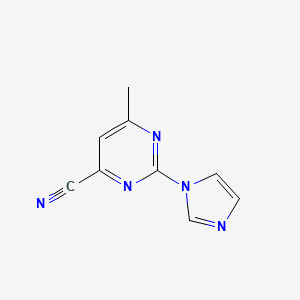
![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B8797281.png)
